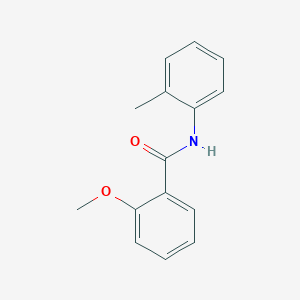![molecular formula C19H13ClN2O2S B259128 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one, also known as CMI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMI is a member of the imidazolylchromenone family, which has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
科学的研究の応用
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's anti-inflammatory properties. Studies have shown that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's anti-tumor properties. Studies have shown that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models of breast, lung, and liver cancer.
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to have anti-viral properties. Studies have demonstrated that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can inhibit the replication of the influenza virus and herpes simplex virus in vitro.
作用機序
The mechanism of action of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. In animal models, 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
実験室実験の利点と制限
One advantage of using 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one in lab experiments is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its favorable safety profile, which allows for higher doses to be used in animal studies without significant toxic effects.
One limitation of using 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively high cost compared to other compounds with similar pharmacological activities.
将来の方向性
There are several potential future directions for research on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one. One area of interest is the development of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's potential as a treatment for viral infections, such as influenza and herpes simplex virus. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one and its potential therapeutic applications in various disease states.
合成法
The synthesis of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one involves the reaction of 4-chlorophenylhydrazine with 2-(methylthio)acetaldehyde in the presence of acetic acid to form 1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to form 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one.
特性
製品名 |
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one |
|---|---|
分子式 |
C19H13ClN2O2S |
分子量 |
368.8 g/mol |
IUPAC名 |
3-[1-(4-chlorophenyl)-2-methylsulfanylimidazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H13ClN2O2S/c1-25-19-21-16(11-22(19)14-8-6-13(20)7-9-14)15-10-12-4-2-3-5-17(12)24-18(15)23/h2-11H,1H3 |
InChIキー |
AFWDOQMNEPSJJQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
正規SMILES |
CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)






![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)


